Atigliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atigliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity.
Applications De Recherche Scientifique
Cardiovascular Benefits
Atigliflozin and related sodium-glucose cotransporter 2 (SGLT2) inhibitors have been extensively studied for their cardiovascular benefits, particularly in patients with type 2 diabetes mellitus. Research indicates these drugs reduce the risk of cardiovascular events and heart failure. For example, the CANVAS Program showed that canagliflozin reduced cardiovascular death or hospitalized heart failure across different patient subgroups (Rådholm et al., 2018).
Cardioprotective Effects
SGLT2 inhibitors like this compound are known for their cardioprotective effects. Empagliflozin, for instance, alleviates atrial remodeling and improves mitochondrial function in diabetic rats, potentially preventing atrial fibrillation (Shao et al., 2019). Additionally, canagliflozin has shown direct effects on myocardial redox signaling in humans, which could contribute to its beneficial cardiac effects (Kondo et al., 2021).
Diastolic Dysfunction and Fibrosis
SGLT2 inhibitors like this compound also show promise in ameliorating diastolic dysfunction and left ventricular fibrosis, as evidenced by studies on empagliflozin (Santos-Gallego et al., 2020).
Anti-Inflammatory Effects
Canagliflozin, another SGLT2 inhibitor, has demonstrated significant anti-inflammatory effects by inhibiting intracellular glucose metabolism and promoting autophagy in immune cells (Xu et al., 2018).
NAFLD and Metabolic Effects
Empagliflozin's effects on non-alcoholic fatty liver disease (NAFLD) in high-fat diet-fed mice have been explored, showing its potential in activating autophagy and reducing endoplasmic reticulum stress and apoptosis (Nasiri-Ansari et al., 2021).
Neuroprotective Effect
SGLT2 inhibitors, including this compound, may have a neuroprotective effect, offering potential benefits in preventing cognitive impairment in patients with type 2 diabetes mellitus (Pawlos et al., 2021).
Renal Benefits
Studies have shown that SGLT2 inhibitors like canagliflozin reduce the risk of renal events in type 2 diabetes, indicating their renal protective properties (Neal et al., 2017).
Propriétés
Numéro CAS |
647834-15-9 |
---|---|
Formule moléculaire |
C18H22O7S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
BUXGTLNOWLNUKF-SOVHRIKKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC2=C(C=CS2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atigliflozin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.